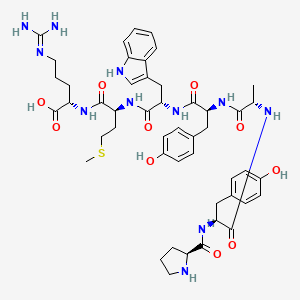
3-Benzyl-1-dodecyl-2-methyl-2,3-dihydro-1H-imidazol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-1-dodecyl-2-methyl-2,3-dihydro-1H-imidazol-1-ium iodide is a quaternary ammonium salt derived from imidazole. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its amphoteric nature, meaning it exhibits both acidic and basic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-dodecyl-2-methyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the alkylation of imidazole derivatives. One common method involves the reaction of 1-dodecyl-2-methylimidazole with benzyl iodide under reflux conditions. The reaction is carried out in a polar solvent such as acetonitrile or ethanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-dodecyl-2-methyl-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride or bromide.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form imidazolium salts or reduction to form dihydroimidazole derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles due to the presence of the imidazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium chloride or potassium bromide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of 3-Benzyl-1-dodecyl-2-methyl-2,3-dihydro-1H-imidazol-1-ium chloride or bromide.
Oxidation: Formation of imidazolium salts.
Reduction: Formation of dihydroimidazole derivatives.
Scientific Research Applications
3-Benzyl-1-dodecyl-2-methyl-2,3-dihydro-1H-imidazol-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the formulation of surfactants and detergents
Mechanism of Action
The mechanism of action of 3-Benzyl-1-dodecyl-2-methyl-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also inhibits enzyme activity by binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-1-dodecyl-2-methyl-1H-imidazol-3-ium chloride
- 3-Benzyl-1-dodecyl-2-methyl-1H-imidazol-3-ium bromide
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole
Uniqueness
3-Benzyl-1-dodecyl-2-methyl-2,3-dihydro-1H-imidazol-1-ium iodide is unique due to its specific alkylation pattern and the presence of the iodide ion. This gives it distinct chemical and biological properties compared to other imidazole derivatives .
Properties
CAS No. |
278603-09-1 |
|---|---|
Molecular Formula |
C23H39IN2 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
3-benzyl-1-dodecyl-2-methyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C23H38N2.HI/c1-3-4-5-6-7-8-9-10-11-15-18-24-19-20-25(22(24)2)21-23-16-13-12-14-17-23;/h12-14,16-17,19-20,22H,3-11,15,18,21H2,1-2H3;1H |
InChI Key |
SAWMLPBJUYDINZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[NH+]1C=CN(C1C)CC2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B12583819.png)


![1-[(Butane-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12583846.png)
![[4-(Dimethoxymethyl)phenyl]di(propan-2-yl)phosphane](/img/structure/B12583848.png)




![2H-Indol-2-one, 3-[(4-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12583894.png)
![N',N'-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B12583898.png)
![1,2,4,9-Tetrahydro-3H-indeno[1,2-b]pyrazin-3-one](/img/structure/B12583907.png)

![Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl-](/img/structure/B12583915.png)
